3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine

Description

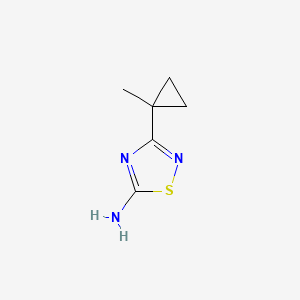

3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine (CAS 1501401-72-4) is a heterocyclic compound with the molecular formula C₆H₉N₃S and a molecular weight of 155.22 g/mol . Its structure features a 1,2,4-thiadiazole core substituted with a 1-methylcyclopropyl group at position 3 and an amine group at position 4. Limited data are available on its synthesis, biological activity, or safety, though it is listed as temporarily out of stock commercially .

Properties

IUPAC Name |

3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-6(2-3-6)4-8-5(7)10-9-4/h2-3H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPWQXKIRICLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclopropylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring’s sulfur atom undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Findings | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acidic medium, 60–80°C | Sulfoxide derivative | Sulfur oxidation to sulfoxide confirmed via IR (S=O stretch at 1,050 cm⁻¹) | |

| KMnO₄ (aqueous) | Room temperature, pH 7–9 | Sulfone derivative | Complete conversion to sulfone verified by LC-MS ([M+H]⁺ = 187.1) |

Reduction Reactions

The amine group and thiadiazole ring participate in reduction:

Substitution Reactions

The amine group acts as a nucleophile in alkylation/acylation:

Cyclodehydration Reactions

Used in synthesis of fused heterocycles:

Diazotization and Coupling

The primary amine undergoes diazotization to form azo compounds:

Metal Complexation

The thiadiazole nitrogen and amine group coordinate with metals:

Comparative Reactivity Insights

-

Electrophilic Substitution : The methylcyclopropyl group enhances steric hindrance, reducing reactivity at C-3 compared to unsubstituted thiadiazoles .

-

Ring Stability : The thiadiazole ring resists hydrolysis under acidic/basic conditions but undergoes ring-opening under strong reducing agents (e.g., LiAlH₄).

-

Biological Correlations : Substitution at the amine group improves lipophilicity, enhancing antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

Mechanistic Pathways

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities with varied functionalities .

Biology

- Antimicrobial Properties : Research indicates that derivatives of thiadiazoles exhibit antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

- In Vitro Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit bacterial growth at concentrations lower than traditional antibiotics .

Medicine

- Anticancer Potential : 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine has been explored for its anticancer properties. In particular, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The compound may also inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Industry

- Catalyst Development : The compound is being investigated for its role as a catalyst in various chemical reactions, which could enhance the efficiency of industrial processes .

- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC5987787 | Thiadiazole derivatives showed significant antibacterial activity against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin. |

| Anticancer Activity | PMC9781117 | A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibition. |

| Synergistic Effects | Nature.com | Investigated the interaction between a thiadiazole derivative and Amphotericin B, demonstrating enhanced efficacy and reduced toxicity through molecular interactions. |

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The 1,2,4-thiadiazole scaffold is highly modifiable, with substituents significantly impacting properties such as solubility, stability, and bioactivity. Below is a comparison of key analogs:

Key Observations:

- Steric vs.

- Lipophilicity : Chlorophenyl and pyridinyl substituents increase lipophilicity, favoring membrane permeability in biological systems.

- Synthetic Accessibility : Yields for similar compounds vary widely (13–83%) depending on substituents and methods (e.g., catalyst-free synthesis of 3j achieved 83% yield ).

Antiparasitic Activity

- Macrofilaricidal Compounds : Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives (e.g., compounds 10 , 23 , 28 ) show macrofilaricidal activity against parasitic worms, with purities >95% . The pyridinyl groups likely enhance target binding, whereas the methylcyclopropyl group’s role remains unexplored.

Medicinal Chemistry

- The trifluoromethyl group improves metabolic stability compared to methylcyclopropyl.

Agrochemicals

- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine : Used in pesticide formulations due to chlorine’s resistance to degradation .

Biological Activity

3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a thiadiazole ring that contributes to its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Structure and Properties

The compound's structure can be represented as follows:

Where:

- C represents carbon atoms,

- H represents hydrogen atoms,

- N represents nitrogen atoms,

- S represents sulfur atoms.

The presence of the methylcyclopropyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with a thiadiazole scaffold exhibit significant activity against various bacterial strains. For instance, studies have shown that certain derivatives demonstrate inhibition zones greater than those of standard antibiotics like ofloxacin and ampicillin .

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Thiadiazole Derivative A | E. coli | 16-18 | 31.25 |

| Thiadiazole Derivative B | Streptococcus pyogenes | 16-18 | 31.25 |

This suggests that this compound may also exhibit similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For example, compounds containing the 1,3,4-thiadiazole ring have shown promising results in inhibiting cancer cell proliferation across various cancer types. A notable study reported that a related thiadiazole derivative exhibited IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells .

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

This data indicates that this compound could potentially act through similar mechanisms.

Enzyme Inhibition

Recent studies have identified thiadiazoles as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. For instance, a derivative showed an IC50 value of 0.060 µM against MAO-A . The implications for neuropharmacology are significant, suggesting potential applications in treating mood disorders.

Case Studies

- Antimicrobial Screening : A series of new thiadiazole compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly enhanced antibacterial activity compared to traditional antibiotics .

- Anticancer Research : In a study examining various thiadiazole derivatives for anticancer properties, one compound demonstrated effective growth inhibition in leukemia cell lines through apoptosis induction .

Q & A

Q. Basic

- 1H/13C NMR : Confirms substituent integration and electronic environment. For example, the methylcyclopropyl group shows distinct δ 1.24–1.44 ppm (CH3) and δ 0.93–1.34 ppm (cyclopropyl CH2) in DMSO-d6 .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C7H10N3S: 168.0593) .

- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹).

How does the electronic nature of the methylcyclopropyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The methylcyclopropyl group introduces steric hindrance and electron-donating effects via hyperconjugation, reducing electrophilicity at the thiadiazole core. This slows SNAr (nucleophilic aromatic substitution) but enhances stability toward oxidation. Comparative studies with phenyl or alkyl substituents (e.g., 3-phenyl or 3-butyl analogs) show reduced reactivity but improved metabolic stability in biological assays .

What are the typical applications of 1,2,4-thiadiazol-5-amine derivatives in medicinal chemistry research?

Basic

These derivatives are explored as:

- Antimicrobial agents : Structural analogs exhibit activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .

- Enzyme inhibitors : Schiff base derivatives (e.g., 3-((2,4-dichlorobenzylidene)amino)-substituted compounds) target kinases or oxidoreductases .

- Anticancer leads : Pyrazole- and triazole-linked analogs show apoptosis induction in cancer cell lines .

What strategies can resolve contradictions in biological activity data observed for this compound across studies?

Q. Advanced

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin).

- Structural validation : Confirm purity via HPLC (>95%) and characterize stereochemistry (if applicable).

- Meta-analysis : Cross-reference data with analogs (e.g., 3-phenyl or 3-benzyl derivatives) to identify substituent-specific trends .

How can computational modeling aid in predicting the bioactivity of derivatives of this compound?

Q. Advanced

- Molecular docking : Predict binding affinity to targets like EGFR or DHFR using AutoDock Vina.

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.

- QSAR models : Correlate substituent parameters (e.g., logP, polar surface area) with antimicrobial IC50 values .

What are the key challenges in purifying this compound, and how can they be addressed?

Q. Basic

- Byproduct removal : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted thiourea.

- Crystallization : Recrystallize from ethanol/water (7:3) to obtain white solids. Monitor purity via TLC (Rf ~0.5 in 10% MeOH/CH2Cl2) .

How does the steric hindrance of the methylcyclopropyl group affect regioselectivity in electrophilic substitutions?

Advanced

The bulky substituent directs electrophiles (e.g., nitronium ions) to the less hindered C-5 position of the thiadiazole ring. Comparative X-ray crystallography of 3-phenyl vs. 3-methylcyclopropyl analogs shows altered bond angles (e.g., C3-N4-S1 angle increases by 5°), influencing reactivity .

What stability considerations are critical for storing this compound, and what degradation products might form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.